molecular formula C14H15N7O3 B2570831 N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1902980-27-1

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2570831
CAS RN: 1902980-27-1
M. Wt: 329.32
InChI Key: SDZWLGAFUKSALS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups including an oxadiazole ring, a triazole ring, and a pyridine ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple rings .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the oxadiazole and triazole rings might participate in reactions with electrophiles or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy group might make it more lipophilic, which could affect its solubility and stability .

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its cytotoxicity against human cancer cell lines. Specifically, it was tested against HepG2 (hepatocellular carcinoma) and MDA-MB-231 (breast cancer) cells. One derivative, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) , exhibited promising inhibition against MDA-MB-231 cells (IC50 = 1.4 μM) compared to the reference drug sorafenib (IC50 = 5.2 μM). Additionally, it demonstrated selectivity against MDA-MB-231 over HepG2 cells (IC50 = 22.6 μM) .

VEGFR2 Inhibition

The compound also showed inhibition against vascular endothelial growth factor receptor 2 (VEGFR2). Specifically, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) exhibited a slightly higher inhibition on VEGFR2 than the initial hit compound (5.72% vs. 3.76% inhibitory rate at 20 μM) . VEGFR2 inhibition is relevant in cancer therapy due to its role in angiogenesis.

Other Pharmacological Activities

Imidazo[2,1-b]thiazole derivatives have a broad spectrum of pharmacological activities. While not directly related to the specific compound, it’s worth noting that these scaffolds have been explored for their:

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many compounds with similar structures are used as pharmaceuticals and their mechanisms of action involve interacting with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper safety data sheets should be consulted when handling this compound .

Future Directions

The future research directions for this compound could involve further studying its biological activity, optimizing its synthesis, or investigating its potential uses in fields like medicinal chemistry .

properties

IUPAC Name

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7O3/c1-3-23-11-5-4-9(6-15-11)13-17-12(24-19-13)7-16-14(22)10-8-21(2)20-18-10/h4-6,8H,3,7H2,1-2H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZWLGAFUKSALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CN(N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

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